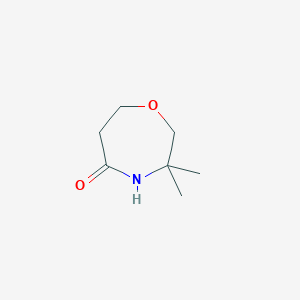![molecular formula C19H20Cl2FN3O2S B2366926 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215837-07-2](/img/structure/B2366926.png)
2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzothiazole . It is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of the compound is C19H20Cl2FN3O2S and it has a molecular weight of 444.35.Chemical Reactions Analysis
The compound is synthesized through a series of reactions involving coupling and treatment with various reagents .Physical And Chemical Properties Analysis
The compound is a white crystalline powder with a melting point of 135-139°C. It is easily soluble in water, but insoluble in ether, benzene, and chloroform .Scientific Research Applications
- Meclofenoxate is a central nervous system stimulant that primarily acts on the cerebral cortex. It promotes redox reactions in brain cells, enhances sugar utilization, and regulates nerve cell metabolism. As a result, it can improve cognitive function, memory, and mental alertness. Researchers have explored its potential as a nootropic agent to combat age-related cognitive decline and enhance learning abilities .
Cognitive Enhancement and Nootropic Effects
Mechanism of Action
Target of Action
The primary target of this compound is the cerebral cortex . The cerebral cortex plays a key role in memory, attention, perception, cognition, awareness, thought, language, and consciousness.
Mode of Action
This compound acts as a central nervous system stimulant . It promotes the redox of brain cells, increases the utilization of sugar, regulates the metabolism of nerve cells, and promotes the excitation of the nervous system in a state of inhibition .
Pharmacokinetics
It is known to be easily soluble in water , which suggests it could have good bioavailability.
Result of Action
The compound’s action results in stimulation of the spirit and inhibition of fatigue . This suggests it may enhance cognitive function and potentially improve symptoms of fatigue and cognitive decline.
Action Environment
The compound is sensitive to moisture and can decompose and fail when exposed to it . Therefore, the environment in which the compound is stored and administered can significantly influence its action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S.ClH/c1-23(2)10-11-24(17(25)12-26-14-8-6-13(20)7-9-14)19-22-18-15(21)4-3-5-16(18)27-19;/h3-9H,10-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHPPMXVAJGQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)




![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)







acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)